3-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid
Description
3-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid is a chemical compound with the molecular formula C₁₃H₇N₅O₇. It is known for its unique structure, which includes a benzoxadiazole ring substituted with nitro groups and an amino group attached to a benzoic acid moiety
Properties
IUPAC Name |
3-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N5O7/c19-13(20)6-2-1-3-7(4-6)14-10-8(17(21)22)5-9(18(23)24)11-12(10)16-25-15-11/h1-5,14H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSTWHPSUDQVKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C(C=C(C3=NON=C23)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid typically involves the nitration of a benzoxadiazole precursor followed by amination and subsequent coupling with benzoic acid. One common method involves the reaction of 5,7-dinitro-2,1,3-benzoxadiazole with an amine under controlled conditions to form the intermediate, which is then coupled with benzoic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted benzoxadiazole derivatives.
Scientific Research Applications
3-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of fluorescent dyes and probes.
Biology: Employed in the study of enzyme activities and cellular processes.
Medicine: Investigated for its potential as a diagnostic tool and in drug development.
Industry: Utilized in the production of advanced materials and sensors
Mechanism of Action
The mechanism of action of 3-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid involves its interaction with specific molecular targets. The nitro groups and benzoxadiazole ring play a crucial role in its activity. For example, in biological systems, it can act as a fluorescent probe by binding to specific biomolecules and emitting fluorescence upon excitation . This property is exploited in various assays and imaging techniques.
Comparison with Similar Compounds
Similar Compounds
5,7-Dinitro-2,1,3-benzoxadiazol-4-amine 3-oxide: Similar structure but with an additional oxide group.
1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine: Contains a benzoxadiazole ring but is part of a larger lipid molecule
Uniqueness
3-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
